FFN511

Neuroscience Dopamine Fluorescence Microscopy

A key bottleneck in presynaptic neuroscience is the lack of probes that faithfully report monoamine dynamics without perturbing native transporter function. FFN511 is the first-in-class fluorescent false neurotransmitter (FFN) that resolves this by acting as a genuine VMAT2 and DAT substrate (IC50 = 1 µM vs. serotonin binding to VMAT2, comparable to dopamine itself). Key outcomes: • 30-min loading protocol labels striatal dopaminergic terminals in live mouse/rat acute brain slices for time-lapse imaging of vesicular exocytosis. • Validated for multicolor co-localization with GFP tags (e.g., TH-GFP mice) and endocytic markers such as FM1-43. • Extends beyond CNS: successfully deployed in mouse atrial sympathetic nerve endings to study lipid-dependent release regulation. Supplied as ≥98% pure solid; shipped ambient with desiccant for maximum stability.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B1262110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFN511
Synonyms8-(2-amino-ethyl)-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo(de)anthracen-10-one
FFN511
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN
InChIInChI=1S/C17H20N2O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17/h9-10H,1-8,18H2
InChIKeySKTIZSRPCXRDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FFN511 (Fluorescent False Neurotransmitter 511): A First-in-Class Optical Tracer for VMAT2 and DAT Activity


FFN511 (CAS 1004548-96-2) is a fluorescent false neurotransmitter (FFN) that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT), enabling optical imaging of presynaptic terminal activity . It was the first novel FFN developed, providing a means to visualize dopamine release from individual presynaptic terminals using fluorescence microscopy [1]. Its inhibition of serotonin binding to VMAT2 (IC50 = 1 μM) is comparable to that of dopamine itself, establishing it as a faithful optical tracer of monoamine neurotransmission .

Fluorescent substrate for VMAT2 and DAT, enabling optical imaging of presynaptic terminal activity
Designed for fluorescence microscopy visualization of dopamine release at single-synapse resolution
Applicable in rodent acute brain slice preparations; reported loading protocol ~30 min

Why FFN511 Cannot Be Simply Replaced by Other FFNs or General Vesicle Dyes


While several fluorescent probes can label synaptic vesicles (e.g., FM1-43, FM4-64) or serve as FFNs (e.g., FFN102, FFN200, FFN206), they are not interchangeable due to fundamental differences in their target selectivity, biophysical properties, and application context. General vesicle dyes lack neurotransmitter specificity [1], and later FFNs were optimized for different parameters: FFN102 offers higher dopaminergic selectivity but at the cost of brightness ; FFN200 provides DAT-independent labeling but requires longer protocols [1]; and FFN206 is effective in Drosophila but not mice [1]. Therefore, selecting the wrong analog will compromise data integrity or render an experimental protocol impossible, making a direct, evidence-based comparison essential for procurement.

General vesicle dyes (e.g., FM1-43) Lack neurotransmitter transporter selectivity; non-specific vesicle labeling may confound monoaminergic signal interpretation.
FFN102 Higher dopaminergic selectivity may miss non-dopaminergic terminals required in broad-striatal labeling studies.
FFN200 DAT-independent labeling and longer incubation protocol may reduce experimental throughput and shift labeling profile.
FFN206 Reported less effective in mouse models; primarily suited for Drosophila imaging, limiting direct transfer to mammalian research.

Quantitative Differentiation Guide: FFN511 vs. FFN102, FFN200, FFN206, and FM1-43


Balanced Selectivity Profile: FFN511 as a Broad-Spectrum Striatal Probe vs. FFN102

FFN511 is a relatively non-selective probe in the striatum [1], targeting both DAT and VMAT2 [2]. In contrast, FFN102 was engineered for higher dopaminergic selectivity. This difference is qualitative but well-established in the literature, making FFN511 preferable for studies requiring labeling of a broader range of monoaminergic terminals, while FFN102 is recommended for highly selective dopaminergic labeling .

Selectivity Profile vs. FFN102
Class-level
Broad striatal labeling (VMAT2/DAT) vs. FFN102 higher dopaminergic selectivity
Supports studies needing non-dopaminergic monoamine terminal identification; FFN102 may offer a selectivity context for dopaminergic-only labeling.
No quantitative selectivity index; class-level inference from literature comparisons.
Neuroscience Dopamine Fluorescence Microscopy

Excitation/Emission Profile: Comparable to FFN102 and FFN200, Differentiating from Dopamine

FFN511 is optimized for standard fluorescence microscopy (excitation 406 nm) and two-photon (2P) microscopy (760 nm) [1]. Its emission maximum is 501 nm at pH 7 . This profile is identical to that of FFN102 and FFN200 [1], meaning they can be used with the same filter sets. However, it differs significantly from the intrinsic fluorescence of dopamine (2P microscopy/540 nm), which suffers from low biopenetrance and sensitivity [1].

Excitation/Emission Profile vs. Dopamine & FFN102/200
Reported
Exc 406 nm / Em 501 nm; 2P 760 nm (FFN511) vs. dopamine 2P 540 nm; identical filter compatibility with FFN102/200
Enables fluorescence imaging with standard filter sets; reported advantage over dopamine autofluorescence for multicolor experiments.
Compatible with GFP and other probes; cross-study comparable optical profile.
Fluorescence Microscopy Two-Photon Microscopy Spectroscopy

Superior Throughput vs. FFN200: Faster Incubation for Acute Slice Imaging

FFN200 requires a longer incubation period and wash than other FFNs, limiting its practical use in some ex vivo protocols [1]. In contrast, a standard protocol for FFN511 in acute brain slices involves a 30-minute loading step (10 μM FFN511 in aCSF) followed by immediate imaging, which is a well-established, time-efficient procedure [2].

Protocol Efficiency vs. FFN200
Class-level
~30 min loading for acute slices (FFN511) vs. longer incubation required for FFN200
Shorter protocol may support higher experimental throughput; FFN200 incubation time may limit practical use in some ex vivo workflows.
Qualitative comparison; protocol specifics depend on experimental design and tissue condition.
Electrophysiology Acute Brain Slice Ex Vivo Imaging

Species Applicability: Broad Mammalian Utility vs. FFN206

FFN511 is effective for imaging dopamine release in mouse and rat brain slices [1]. In contrast, FFN206, while a VMAT2 substrate, is described as 'less effective in mice' and primarily useful for Drosophila imaging [2].

Species Applicability vs. FFN206
Class-level
Effective in mouse/rat brain slices (FFN511) vs. primarily Drosophila use (FFN206)
Preferred for mammalian model studies; FFN206 may not transfer to rodent brain slice imaging without additional validation.
Class-level inference; confirm with target species and tissue type before procurement.
Model Organisms Drosophila Mouse Neurobiology

Optimal Use Cases for FFN511 Based on Its Differentiated Properties


Imaging Presynaptic Dopamine Dynamics in Rodent Acute Brain Slices

FFN511 is the gold standard for visualizing dopamine release and uptake in live acute brain slices from mice or rats. Its established 30-minute loading protocol enables efficient labeling of striatal terminals, allowing for time-lapse imaging of vesicular exocytosis in response to pharmacological or electrical stimulation [1]. This application leverages its balanced selectivity and species applicability, which are not matched by FFN206 or FFN200.

Multicolor Imaging Studies with GFP and Other Probes

FFN511 is explicitly compatible with GFP tags and other optical probes like the endocytic marker FM1-43 . This enables powerful co-localization studies, such as validating labeling in TH-GFP transgenic mice, where the cytosolic GFP signal and punctate FFN511 terminal labeling show extensive overlap [2]. Its specific excitation/emission profile makes it ideal for such multicolor experimental designs.

Investigating Mechanisms of Neurotransmitter Release in Sympathetic Terminals

FFN511 has been successfully deployed to monitor presynaptic exocytotic activity in non-canonical tissue types, such as mouse atrial sympathetic nerve endings [3]. Its utility as a general substrate for monoamine transporters allowed for the study of lipid-dependent regulation of release, demonstrating its value beyond standard brain slice preparations.

High-Throughput Ex Vivo Pharmacological Screening

Compared to the longer incubation times required for FFN200 [4], the faster protocol for FFN511 makes it a more practical choice for screening multiple pharmacological agents or genetic models where experimental throughput is a key consideration. This efficiency is a critical advantage in drug discovery workflows.

Application
Selection Property
Validation Focus
Dopamine dynamics imaging in rodent brain slices
VMAT2/DAT substrate activity, established loading protocol, mammalian model compatibility
Verify loading conditions and terminal labeling specificity in striatal or cortical slices
Multicolor co-localization studies with GFP
Excitation/emission profile compatible with common filter sets; reported co-labeling with GFP markers
Confirm optical compatibility and signal overlap in transgenic models expressing fluorescent proteins
Neurotransmitter release in sympathetic nerve terminals
Broad monoamine transporter substrate activity; applicability demonstrated beyond brain slices
Validate loading and release kinetics in atrial or other peripheral tissue preparations
High-throughput pharmacological screening ex vivo
Faster incubation protocol compared to FFN200; may increase experimental throughput
Assess protocol reproducibility and signal stability across multiple slices and treatments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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